molecular formula C19H26N6O B11520743 6-(morpholin-4-yl)-N-[4-(propan-2-yl)phenyl]-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine

6-(morpholin-4-yl)-N-[4-(propan-2-yl)phenyl]-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11520743
M. Wt: 354.4 g/mol
InChI Key: QMQYZBOINKGXDU-UHFFFAOYSA-N
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Description

6-(MORPHOLIN-4-YL)-N2-(PROP-2-EN-1-YL)-N4-[4-(PROPAN-2-YL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a morpholine ring, a prop-2-en-1-yl group, and a 4-(propan-2-yl)phenyl group attached to a triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(MORPHOLIN-4-YL)-N2-(PROP-2-EN-1-YL)-N4-[4-(PROPAN-2-YL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Prop-2-en-1-yl Group: This step involves the addition of the prop-2-en-1-yl group to the triazine core via a suitable alkylation reaction.

    Attachment of the 4-(Propan-2-yl)phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(MORPHOLIN-4-YL)-N2-(PROP-2-EN-1-YL)-N4-[4-(PROPAN-2-YL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the triazine core.

Scientific Research Applications

6-(MORPHOLIN-4-YL)-N2-(PROP-2-EN-1-YL)-N4-[4-(PROPAN-2-YL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(MORPHOLIN-4-YL)-N2-(PROP-2-EN-1-YL)-N4-[4-(PROPAN-2-YL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(MORPHOLIN-4-YL)-N2-(ETHYL)-N4-[4-(PROPAN-2-YL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-(MORPHOLIN-4-YL)-N2-(METHYL)-N4-[4-(PROPAN-2-YL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

6-(MORPHOLIN-4-YL)-N2-(PROP-2-EN-1-YL)-N4-[4-(PROPAN-2-YL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

6-morpholin-4-yl-2-N-(4-propan-2-ylphenyl)-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H26N6O/c1-4-9-20-17-22-18(21-16-7-5-15(6-8-16)14(2)3)24-19(23-17)25-10-12-26-13-11-25/h4-8,14H,1,9-13H2,2-3H3,(H2,20,21,22,23,24)

InChI Key

QMQYZBOINKGXDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC=C)N3CCOCC3

Origin of Product

United States

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